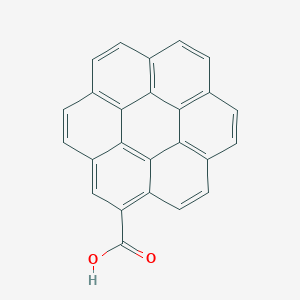

Coronene-1-carboxylic acid

Description

Properties

IUPAC Name |

coronene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H12O2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYWDUIBNMEJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597436 | |

| Record name | Coronene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97839-93-5 | |

| Record name | Coronene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Coronene 1 Carboxylic Acid and Its Derivatives

Precursor-Based Synthetic Strategies for Coronene (B32277) Skeletons

The construction of the complex, multi-ring structure of coronene often begins with smaller, more readily available molecular precursors. These strategies involve the stepwise or convergent assembly of aromatic units to form the final coronene core.

One approach involves the gas-phase synthesis from smaller PAHs. For instance, coronene can be formed through a series of reactions starting with the 1-triphenylenyl radical and acetylene, proceeding through intermediates like benzo[e]pyrene (B47544) (C₂₀H₁₂) and benzo[ghi]perylene (B138134) (C₂₂H₁₂). nih.gov This bottom-up gas-phase synthesis mimics combustion processes and provides a pathway to the coronene molecule through a network of elementary reactions. nih.gov

Another precursor-based strategy utilizes the on-surface rearrangement of specifically designed molecules. For example, sumanene (B50392) derivatives have been shown to undergo a controlled intramolecular rearrangement on a gold (Au(111)) surface at elevated temperatures to form coronene backbones. mdpi.com This method offers a pathway to creating two-dimensional coronene-based networks. mdpi.com

The Diels-Alder reaction is a powerful tool for extending the core of PAHs and has been employed in the synthesis of coronene derivatives from perylene (B46583) precursors. Current time information in Bangalore, IN.nih.gov This annulative π-extension (APEX) strategy allows for the construction of the coronene framework by reacting perylene with suitable dienophiles. Current time information in Bangalore, IN.nih.gov For example, the reaction of perylene with maleic anhydride (B1165640) can lead to the formation of coronene derivatives. Current time information in Bangalore, IN. This method is part of a broader strategy for modifying PAHs by cycloaddition reactions in their bay regions. Current time information in Bangalore, IN.

Catalytic Approaches for Coronene Core Formation and Functionalization

Catalytic methods provide efficient and often more direct routes to the coronene core and its functionalized derivatives. These approaches typically involve transition metal catalysts that facilitate the formation of new carbon-carbon bonds.

Ruthenium-Catalyzed Benzannulation Protocols for Coronene Derivatives

Ruthenium catalysts have proven to be particularly effective in the synthesis of coronene derivatives through benzannulation reactions. nih.govnih.gov A notable protocol utilizes a TpRuPPh₃(CH₃CN)₂PF₆ catalyst for the four-fold benzannulation of 3,5-dien-1-ynes, leading to various substituted coronenes in good yields (53-86%). nih.govnih.govexaly.com This method represents a significant improvement over older procedures, offering a roughly four-fold increase in yield by replacing the previously used RuPPh₃(cymene)Cl₂ catalyst. exaly.com The reaction is generally carried out in a solvent like dichloroethane (DCE) at elevated temperatures. nih.gov This catalytic system shows good functional group tolerance, allowing for the synthesis of coronenes bearing alkyl, chloro, and phenyl substituents. nih.govexaly.com

| Catalyst | Substrate Type | Conditions | Yield | Reference |

| TpRuPPh₃(CH₃CN)₂PF₆ | 3,5-dien-1-ynes | 10 mol % catalyst, DCE, 80 °C, 36 h | 53-86% | nih.gov, nih.gov, exaly.com |

| RuPPh₃(cymene)Cl₂ | 3,5-dien-1-ynes | 20 mol % catalyst, DCE, 80 °C, 36 h | 15-20% | nih.gov |

Oxidative Cyclization Reactions (e.g., Scholl Reaction)

The Scholl reaction is a classic and powerful method for the synthesis of large, graphene-like PAHs through intramolecular oxidative aromatic coupling. nih.gov This reaction is frequently used to create numerous C-C bonds in a single step from appropriate precursors, making it a key strategy for constructing nanographenes. The reaction typically employs a Lewis acid and an oxidant, such as iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H). nih.govnih.gov

The Scholl reaction has been successfully applied to synthesize hexabenzocoronene (HBC) from hexaphenylbenzene (B1630442) and dicoronylene from coronene. kiku.dkrsc.org The reaction conditions can be tuned to control the outcome. For instance, the choice of acid can influence the cyclization pathway, with stronger acids like CF₃SO₃H sometimes leading to more extensive cyclization than milder acids like methanesulfonic acid (CH₃SO₃H). nih.gov While highly effective, the Scholl reaction can sometimes lead to rearrangements and requires careful control of conditions. nih.gov

Regioselective Introduction of Carboxylic Acid Moieties

The direct and regioselective introduction of a single carboxylic acid group onto the coronene skeleton to form coronene-1-carboxylic acid is a challenging but crucial transformation for further functionalization. Several strategies can be envisioned or have been applied to related systems.

One potential method is the direct carboxylation of the aromatic ring using carbon dioxide (CO₂) in the presence of a strong Lewis acid like aluminum bromide (AlBr₃) and a silyl (B83357) chloride. This approach has been shown to regioselectively carboxylate other polycyclic arenes like naphthalene (B1677914) and phenanthrene (B1679779) in high yields. nih.gov

Another strategy involves a two-step process starting with a regioselective functionalization of the coronene core, followed by conversion of the introduced functional group into a carboxylic acid. For example, the regioselective formylation of a coronene derivative using the Rieche formylation (dichloromethyl methyl ether and a Lewis acid catalyst) can introduce an aldehyde group. chemrxiv.orgorganic-chemistry.orgrsc.org This aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents. scispace.com Similarly, regioselective bromination of coronene tetracarboxydiimide has been achieved, and such bromo-derivatives could potentially be converted to carboxylic acids via lithiation followed by reaction with CO₂ or through palladium-catalyzed carbonylation reactions. exaly.comacs.org

The concept of using a carboxylic acid itself as a traceless directing group has been demonstrated for the C-H functionalization of other aromatic systems, offering another potential avenue for the controlled synthesis of coronene derivatives.

Development and Optimization of Efficient Synthetic Protocols

Continuous efforts are being made to develop and optimize synthetic protocols for this compound and its derivatives to improve yields, reduce reaction steps, and enhance regioselectivity.

In the realm of catalytic synthesis, the development of more active ruthenium catalysts, such as TpRuPPh₃(CH₃CN)₂PF₆, has significantly improved the efficiency of benzannulation reactions for coronene synthesis. nih.govnih.gov Optimization of reaction conditions, including solvent and temperature, has also been shown to be critical for maximizing yields. nih.gov

For the synthesis of more complex coronene derivatives, such as coronene amide analogues, strategic introduction of blocking groups like methyl groups has been employed to suppress undesired side reactions during palladium-mediated biarylation steps, thereby improving the yield of the desired product.

Furthermore, the use of microwave irradiation has been explored as a method to accelerate reactions in the synthesis of coronene and its precursors, such as the preparation of coronene-1,2-dicarboxylic anhydride. nih.gov These advancements in synthetic methodologies are crucial for making coronene-based materials more accessible for research and technological applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of coronene-1-carboxylic acid. Both ¹H and ¹³C NMR are employed to confirm the arrangement of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of coronene (B32277) and its derivatives typically displays signals in the aromatic region. For the parent coronene (C₂₄H₁₂), all 12 protons are chemically equivalent and exhibit a single resonance. chemicalbook.com In this compound, the introduction of the carboxylic acid group breaks this symmetry, leading to a more complex splitting pattern in the aromatic region of the spectrum, allowing for the assignment of protons at different positions on the coronene core. researchgate.net The proton of the carboxylic acid group itself would appear as a distinct signal, typically at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For coronene, due to its high symmetry, only a few distinct signals are observed in the ¹³C NMR spectrum. chemicalbook.com The introduction of the carboxylic acid substituent in this compound results in a greater number of unique carbon environments, which are distinguishable in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid group is particularly characteristic, appearing at a significantly downfield chemical shift compared to the aromatic carbons.

While specific spectral data for this compound is not widely published, data for related coronene derivatives provides insight into the expected chemical shifts. For instance, in a coronene amide analogue, ¹H NMR signals for the aromatic protons appear as singlets, and the ¹³C NMR shows distinct peaks for the different carbon environments. rsc.org

Interactive Data Table: Representative NMR Data for Coronene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| Coronene | ¹H | ~9.2 | singlet | |

| Coronene | ¹³C | 123, 125, 127 | ||

| Coronene Amide Analogue | ¹H | 8.63, 4.77, 2.99, 1.87, 0.69 | singlet, broad singlet, singlet, multiplet, multiplet | rsc.org |

| Coronene Amide Analogue | ¹³C | 163.6, 139.7, 133.4, 125.5, 124.0, 117.2, 112.6, 51.9, 27.7, 24.9, 19.4 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an essential tool for determining the molecular weight and assessing the purity of this compound.

The molecular formula of this compound is C₂₅H₁₂O₂, which corresponds to a molecular weight of approximately 344.36 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy, providing strong evidence for the compound's identity. The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For instance, in studies of related coronene derivatives, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) have been effectively used to obtain accurate mass measurements. rsc.orgmdpi.com The mass spectrum of coronene itself shows a prominent molecular ion peak, and similar behavior is expected for this compound. nist.govresearchgate.net The presence of a single, dominant peak corresponding to the expected molecular weight in the mass spectrum is a strong indicator of the sample's purity.

Interactive Data Table: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₂O₂ | nih.gov |

| Molecular Weight | 344.36 g/mol | |

| Exact Mass | 344.083729621 Da | nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of the carboxylic acid group. A strong absorption band corresponding to the C=O (carbonyl) stretch is expected around 1700 cm⁻¹. Additionally, a broad absorption due to the O-H stretch of the carboxylic acid would be present. The aromatic C-H stretching and C=C stretching vibrations of the coronene core would also be observable. IR spectra of coronene derivatives have been reported, confirming the presence of expected functional groups. rsc.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of the non-polar coronene core. The characteristic vibrational modes of the polycyclic aromatic hydrocarbon structure would be prominent in the Raman spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | Broad, ~3300-2500 | |

| Carboxylic Acid | C=O Stretch | ~1700 | |

| Aromatic Ring | C-H Stretch | ~3100-3000 | |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

Scanning Probe Microscopy (SPM) for Surface Morphologies and Molecular Arrangements

Scanning probe microscopy (SPM) techniques are powerful for visualizing the morphology and molecular arrangement of this compound on surfaces at the nanoscale.

Scanning Tunneling Microscopy (STM) has been extensively used to study the self-assembly of coronene and its derivatives on various surfaces, such as highly oriented pyrolytic graphite (B72142) (HOPG) and gold (Au(111)). acs.org These studies reveal how this compound molecules arrange themselves into ordered two-dimensional (2D) structures.

The planar coronene core facilitates π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds, leading to the formation of well-defined supramolecular networks. researchgate.netacs.org STM images have shown that coronene derivatives can form various patterns, including honeycomb and linear structures, often influenced by the solvent and the presence of other molecules. researchgate.netacs.org The introduction of coronene can also induce structural transitions in the self-assembled monolayers of other carboxylic acids. researchgate.net For instance, coronene molecules have been observed to be trapped within the pores of host networks formed by other molecules. nih.gov

Atomic Force Microscopy (AFM) is another SPM technique that can be used to image the surface topography of this compound assemblies. Unlike STM, AFM does not require a conductive sample, making it suitable for a broader range of substrates and conditions. AFM can provide information on the height and morphology of molecular layers and has been used to study the self-assembly of porphyrin monolayers, a related class of molecules. ru.nl

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional crystalline structure of a compound. For a crystalline sample of this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound has not been reported, studies on related coronene derivatives have utilized XRD to elucidate their solid-state structures. For example, the crystal structure of a coronene amide analogue revealed a non-planar core, likely due to steric hindrance. rsc.org In another study, XRD analysis of a co-crystal of coronene and a perylene (B46583) diimide derivative showed that the molecules stack alternately in a triclinic crystal cell. rsc.org These findings highlight the importance of intermolecular interactions, such as π-π stacking and hydrogen bonding, in dictating the crystal packing. rsc.org

Electron Microscopy Techniques (e.g., TEM, SEM) for Nanostructure Analysis

Electron microscopy is indispensable for visualizing the morphology and crystalline nature of coronene-based nanostructures. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical insights into the self-assembly and structural organization of these materials.

Researchers have utilized SEM to characterize the morphology of various coronene-based structures. For instance, as-purchased coronene (C₂₄H₁₂) powder exhibits a needle-like morphology with particle sizes reaching up to 100 μm, as revealed by SEM imaging. arxiv.org In other applications, coronene and its derivatives have been engineered to form specific nanostructures. Through template-assisted self-assembly, coronene can form out-of-plane nanofiber arrays. rsc.org SEM analysis of these arrays, after dehydration and sputter-coating with gold, provides detailed top and cross-sectional views of their morphology. rsc.org

Furthermore, supramolecular assemblies involving coronene derivatives have been characterized using both SEM and TEM. One study on a fluorescent supramolecular assembly with coronene centers reported the formation of homogeneous spherical nanoparticles with diameters in the range of 280–310 nm, as observed through SEM. acs.org TEM images corroborated this finding, showing a spherical morphology with a diameter of approximately 300 nm. acs.org

TEM, often coupled with high-resolution TEM (HRTEM) and selected-area electron diffraction (SAED), offers deeper insights into the crystallinity and molecular packing of these nanostructures. For coronene nanofiber arrays, TEM and SAED patterns are used to investigate the molecular packing within a single nanofiber. rsc.org Similarly, for self-assembled 1D coronene nanowires, TEM images and their corresponding SAED patterns confirm their single-crystal nature. cityu.edu.hk These techniques have been instrumental in revealing the detailed structure of coronene-based materials, which is essential for their application in fields like nanoelectronics.

Table 1: Electron Microscopy Analysis of Coronene-Based Nanostructures

| Coronene Derivative/Structure | Microscopy Technique | Observed Morphology | Key Findings | Reference(s) |

|---|---|---|---|---|

| Coronene (C₂₄H₁₂) Powder | SEM | Needle-like crystals | Particle sizes in the range of 100 μm. | arxiv.org |

| Coronene Nanofiber Arrays | SEM, TEM, HRTEM, SAED | Out-of-plane nanofiber arrays | Characterized top and cross-sectional views; investigated molecular packing. | rsc.org |

| HBCCD–ADA Supramolecular Assembly | SEM, TEM | Homogeneous spherical nanoparticles | Diameter of ~300 nm observed by TEM and 280-310 nm by SEM. | acs.org |

| Self-Assembled Coronene Nanowires | FESEM, TEM, SAED | 1D nanowires | Diameters of 100–500 nm and lengths up to 150 μm; confirmed single-crystal structure. | cityu.edu.hk |

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of molecules like this compound. The extended π-conjugated system of the coronene core allows it to participate in electron transfer processes, which can be effectively studied using CV.

Studies have shown that while coronene is generally electro-inactive in its native form, it can be converted into a highly redox-active molecule. acs.org When adsorbed on a graphitic carbon nanomaterial and subjected to an electrochemical potential of 1.2 V versus a silver/silver chloride (Ag/AgCl) electrode in an acidic solution, coronene undergoes a transformation. acs.org This process, mediated by hydroxyl radicals from water oxidation, results in the formation of a coronene cationic radical species. acs.org

The resulting redox-active molecule (Cor-Redox) exhibits a highly symmetrical, surface-confined redox peak in its cyclic voltammogram at a formal potential (E°′) of 0.235 ± 0.005 V vs Ag/AgCl in a pH 2 solution. acs.org The symmetry of the CV peak, with a peak-to-peak potential separation near 0 V, indicates efficient self-assembly of the redox-active coronene molecule on the graphitic surface. acs.org This behavior is characteristic of a proton-coupled electron-transfer process, with the formal potential shifting with pH. acs.org

In the context of energy storage, coronene has been investigated as a high-voltage cathode material for potassium-ion batteries. arxiv.org Cyclic voltammograms of coronene in a potassium bis(fluorosulphonyl)imide-based ionic liquid electrolyte show high voltage plateaus during discharge, indicating its potential for high-performance energy storage systems. arxiv.org The electrochemical performance, including the voltage-capacity profiles at various current densities, is typically evaluated using CV. arxiv.org

Furthermore, CV is employed to characterize coronene-based bioelectronic interfaces. For instance, in devices designed for capturing cancer cells, CV measurements are performed to assess the electrochemical properties of coronene nanofiber array electrodes before and after surface modifications. rsc.org These measurements, typically conducted in a phosphate-buffered saline (PBS) solution, help in understanding the charge-transfer characteristics of the electrode surface. rsc.org

Table 2: Electrochemical Data for Coronene from Cyclic Voltammetry

| System | Electrolyte/Conditions | Key CV Parameters | Observation | Reference(s) |

|---|---|---|---|---|

| Coronene on Graphitic Mesoporous Carbon | pH 2 KCl–HCl | E°′ = 0.235 ± 0.005 V vs Ag/AgCl | Formation of a symmetrical, surface-confined redox peak (Cor-Redox). | acs.org |

| Coronene Cathode | Potassium bis(fluorosulphonyl)imide (KTFSI) in ionic liquid | Voltage range: 2.8–4.3 V; Scan rate: 0.1 mV s⁻¹ | High voltage plateaus observed during discharge. | arxiv.org |

| Coronene Nanofiber Array (NF3-100) | 1x Phosphate-Buffered Saline (PBS) | Potential range: 0 to 0.8 V; Scan rate: 100 mV s⁻¹ | Used to determine Cathodic Charge Densities (CCDs) for bioelectronic applications. | rsc.org |

Computational and Theoretical Investigations of Coronene 1 Carboxylic Acid Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and intermolecular interactions of polycyclic aromatic hydrocarbons (PAHs) like coronene-1-carboxylic acid. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying large molecular systems. These studies offer insights into the fundamental properties that govern the behavior of this compound in various applications, from materials science to molecular recognition.

Molecular Geometry Optimization and Conformation Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are used to find the minimum energy structure. acs.org For coronene (B32277) and its derivatives, these calculations typically confirm a planar coronene core. rsc.orgua.es

The orientation of the carboxylic acid group relative to the coronene plane is a key aspect of conformational analysis. Studies have shown that the carboxylic acid group can rotate, but the planar conformation is generally the most stable. rsc.org In simulations of network structures, the core of the coronene molecule is often constrained to be planar, while the carboxylic acid groups are allowed to rotate to find the most favorable interactions. rsc.org The planarity of the coronene system is crucial for its ability to engage in π-π stacking interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic properties and reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

DFT calculations have been used to determine the HOMO and LUMO energy levels of coronene and its derivatives. For pristine coronene, the HOMO-LUMO gap is computed to be around 4.07 eV. rsc.org The introduction of a carboxylic acid group is expected to influence these energy levels. Studies on related functionalized coronenes show that electron-withdrawing groups, like imides, tend to lower both the HOMO and LUMO energies, with a more significant stabilization of the LUMO, leading to a reduction in the HOMO-LUMO gap. researchgate.net This suggests that the carboxylic acid group, being electron-withdrawing, would similarly affect the electronic structure of coronene.

The distribution of the HOMO and LUMO provides further insights. In coronene and its imide derivatives, the HOMO is typically delocalized over the peripheral benzene (B151609) rings, while the LUMO is distributed across the entire molecule, including the central rings. researchgate.net This distribution is fundamental to understanding charge transfer and electronic transitions within the molecule.

Interactive Data Table: Calculated HOMO-LUMO Gaps for Coronene and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| Coronene | -5.75 | -1.68 | 4.07 | DFT/B3LYP rsc.org |

| Coronene-5-diimide | - | - | 3.17 | DFT/B3LYP researchgate.net |

| Coronene-6-diimide | - | - | 3.14 | DFT/B3LYP researchgate.net |

| Coronene-tetraimide | - | - | 3.27 | DFT/B3LYP researchgate.net |

Binding Energies and Intermolecular Interaction Mechanisms

DFT calculations are crucial for quantifying the strength and nature of intermolecular interactions involving this compound. These interactions are vital for processes like self-assembly, molecular recognition, and adsorption onto surfaces. The primary interaction mechanisms for coronene derivatives are π-π stacking and hydrogen bonding.

The planar coronene core facilitates strong π-π stacking interactions with other aromatic systems. For coronene dimers, binding energies due to these interactions have been calculated to be in the range of -20 to -30 kcal/mol. ua.es The carboxylic acid group introduces the capability for hydrogen bonding. In the context of forming molecular networks, the hydrogen bonds between carboxylic acid moieties are a dominant stabilizing force.

Studies on the interaction of carboxylic acids with polyaromatic hydrocarbons have shown that the binding is stabilized by non-valent C-H···π interactions. researchgate.net The binding enthalpy and Gibbs free energy of these complexes increase with the size of the PAH, indicating stronger interactions with larger aromatic surfaces. researchgate.net For coronene-based systems, the interaction between a guest molecule like coronene and a host layer can be significantly influenced by the presence of functional groups like carboxyls, with interaction energies being quantified through DFT. acs.org

Simulations of Adsorption and Interfacial Interactions

DFT simulations are widely used to model the adsorption of this compound on various substrates, such as graphite (B72142) (HOPG) and metal surfaces. These simulations provide insights into the preferred adsorption geometries, binding energies, and the nature of the interface.

When modeling adsorption on graphene-like surfaces, coronene is often used as a model system. acs.org The interaction energy between the adsorbate and the substrate is a key parameter calculated to determine the stability of the adsorbed layer. acs.org For coronene on HOPG, π-π stacking is the dominant interaction. The presence of the carboxylic acid group can modulate the adsorption behavior by introducing additional interactions, such as hydrogen bonding with surface functional groups or other adsorbed molecules.

Simulations have shown that the adsorption of coronene on a monolayer of other molecules can lead to stable, ordered structures. acs.org The interaction energy between coronene and a polycyclic aromatic diimide (PAI) monolayer was calculated to be -22.717 kcal/mol, indicating a strong interaction. acs.org The total energy of the system, including interactions between adsorbates and with the substrate, is used to evaluate the thermodynamic stability of different arrangements. acs.org

Charge Transfer Characteristics and Electronic Coupling

The electronic properties of this compound make it a candidate for applications in organic electronics, where charge transfer is a fundamental process. DFT calculations can elucidate the charge transfer characteristics by analyzing the electronic coupling between molecules and the reorganization energy associated with charge transport.

The introduction of functional groups significantly impacts the charge transfer properties of coronene. Electron-withdrawing groups, such as imides, have been shown to modulate the charge transfer behavior of coronene. researchgate.net While pristine coronene is considered a p-type semiconductor where holes are the major charge carriers, functionalization can tune the material to be n-type or ambipolar. researchgate.net

Electronic coupling (transfer integral) is a measure of the ease with which charge can hop between adjacent molecules. For coronene dimers, the effective hole transfer integrals are generally found to be larger than the electron transfer integrals. acs.org The reorganization energy, which is the energy required to distort the geometry of a neutral molecule to that of its charged state and vice versa, is another critical parameter. Lower reorganization energies are desirable for efficient charge transport. For coronene, the reorganization energies for holes and electrons are relatively similar, suggesting potential for ambipolar behavior. ua.es

Quantum Chemical Calculations for Optical Properties and Charge Transport

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the optical properties of this compound, such as its absorption and emission spectra. These calculations provide insights into the electronic transitions that give rise to its optical behavior.

The absorption characteristics of coronene and its derivatives are dominated by π-π* electronic transitions. acs.org The introduction of functional groups can cause a shift in the absorption peaks. For instance, imide-functionalized coronenes exhibit a bathochromic (red) shift in their low-energy absorption peaks compared to pristine coronene, which is attributed to the presence of the electron-withdrawing imide groups. acs.orgresearchgate.net This shift is correlated with the a change in the electronic gap. acs.org

For charge transport, quantum chemical calculations are used to determine key parameters like charge transfer integrals and reorganization energies. acs.orgresearchgate.net The rate of charge transfer can be estimated using Marcus theory, which depends on both the electronic coupling and the reorganization energy. acs.org Calculations for coronene crystals have shown that hole mobility is significantly higher than electron mobility, indicating its p-type semiconductor nature. acs.orgresearchgate.net The functionalization with a carboxylic acid group can be expected to influence these charge transport properties, potentially enhancing or modifying the charge carrier mobilities.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and interaction mechanisms of molecular systems. In the context of this compound and its derivatives, MD simulations provide critical insights into their structural stability, interaction with other molecules, and the influence of solvent effects over time.

Recent research has employed MD analyses to understand the adsorption and interaction of drug molecules with functionalized coronene surfaces. A notable study investigated the adsorption of the anti-cancer drug toremifene (B109984) onto a coronene surface functionalized with a carboxylic acid group. researchgate.net The MD simulation, conducted over a 100 nanosecond (ns) timescale, provided data on the stability of the drug-surface complex. Key parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg) were analyzed to confirm the stability of the formed complex. researchgate.net The simulation results indicated a stable interaction, highlighting the potential of carboxylic acid-functionalized coronene as a carrier or adsorbent for such pharmaceutical compounds. researchgate.net

Another area where MD simulations have been applied is in understanding the behavior of complex host-guest systems involving coronene. For instance, simulations have been used to study the dynamic flexibility of receptors designed to bind coronene. nih.gov Although not focused on this compound itself, these studies demonstrate the utility of MD in revealing how the coronene core interacts within confined spaces, how solvent molecules influence binding, and the conformational changes that occur during complexation and decomplexation events. nih.govrsc.org These simulations, often spanning up to a microsecond (1 µs), show that even complex structures housing coronene can exhibit significant flexibility and dynamic behavior without disrupting the primary interactions. nih.gov

Interactive Data Table: Parameters from MD Simulations

| System | Simulation Time (ns) | Key Finding | Reference |

| Toremifene + Carboxylic Acid Functionalized Coronene | 100 | Stable complex formation confirmed by RMSD, RMSF, and Rg analysis. | researchgate.net |

| Coronene in Calix acs.orgarene Receptor | 1000 (1 µs) | Receptor shows high flexibility without disrupting the hydrogen bond network. | nih.gov |

| Perylene (B46583) in Calix acs.orgarene Receptor | 500 | Guest molecule (perylene) slides away from the cavity, replaced by solvent. | nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density of a molecular system to characterize the nature of chemical bonds and other interactions. amercrystalassn.org By identifying bond critical points (BCPs) in the electron density, QTAIM can elucidate whether an interaction is a strong covalent bond, a weaker hydrogen bond, or a van der Waals interaction. amercrystalassn.orgucl.ac.uk This method has been instrumental in studying systems where coronene is functionalized with a carboxylic acid group, particularly in the context of adsorption phenomena. researchgate.netresearchgate.net

In studies modeling activated carbon, coronene functionalized with a carboxylic acid group serves as a representative structure. ucl.ac.ukresearchgate.net QTAIM analysis has been used to characterize the interactions between pollutants like chlordecone (B1668712) or metaldehyde (B535048) and these model surfaces. The analysis focuses on topological parameters at the BCPs, which helps in understanding the type and strength of the interactions. ucl.ac.ukresearchgate.net For example, research has shown that the interactions are often governed by a combination of hydrogen bonds involving the carboxylic acid group and dispersive interactions with the π-cloud of the coronene structure, indicating a physisorption mechanism. ucl.ac.uk

A comprehensive study on the adsorption of the drug toremifene on carboxylic acid-functionalized coronene also utilized QTAIM (referred to as Atoms in Molecules or AIM). researchgate.net The analysis identified various critical points that correspond to the interactions between the drug and the functionalized coronene. The electron density (ρ), its Laplacian (∇²ρ), and other topological parameters at these points were calculated to confirm the nature of the non-covalent interactions stabilizing the complex. researchgate.net These findings are crucial for designing effective drug delivery systems or adsorbents, as they provide a fundamental understanding of the binding mechanism at an electronic level. The results from such analyses often align with and explain the thermodynamic stability observed in other computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net

Interactive Data Table: QTAIM Interaction Analysis

| System | Interaction Type | Key Finding from QTAIM | Reference |

| Chlordecone + Carboxylated Coronene | Non-covalent adsorption | Interactions characterized as electrostatic (H-bonds) and Cl···C interactions with the graphitic surface. | researchgate.net |

| Metaldehyde + Carboxylated Coronene | Physisorption | Interactions are a mix of dispersive forces with the coronene π-system and hydrogen bonds with the -COOH group. | ucl.ac.uk |

| Toremifene + Carboxylated Coronene | Drug-surface binding | AIM analysis identified bond critical points confirming stabilizing non-covalent interactions between the drug and the surface. | researchgate.net |

Supramolecular Chemistry and Self Assembly of Coronene 1 Carboxylic Acid Systems

Hydrogen Bonding Interactions in Carboxylic Acid Functionalized Coronenes

The carboxylic acid moiety is a powerful functional group in supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor. This dual nature facilitates the formation of robust and directional intermolecular connections, which are fundamental to the self-assembly of coronene-1-carboxylic acid and related functionalized coronenes. The interplay of hydrogen bonding with other non-covalent forces, such as π-π stacking and van der Waals interactions, dictates the structure and stability of the resulting aggregates. csic.es

A predominant motif in the self-assembly of carboxylic acids is the formation of a cyclic dimer, where two carboxylic acid groups form a pair of strong O-H···O hydrogen bonds. researchgate.net This dimerization provides a highly stable and directional linkage, with a binding energy that can be an order of magnitude greater than thermal energy at room temperature. This robust intermolecular cross-linking is a key factor in the formation of well-ordered and stable monolayers and other supramolecular structures. researchgate.net

In the context of this compound, the formation of these dimers links the coronene (B32277) units, creating extended networks. The planarity of the coronene core allows for efficient π-π stacking interactions between adjacent molecules, further stabilizing the assembled structures. The combination of in-plane hydrogen bonding and out-of-plane π-π stacking leads to the formation of well-defined two- and three-dimensional architectures.

The self-assembly of functionalized coronenes is a delicate balance of intermolecular and molecule-substrate interactions, which can be tuned by both the molecular structure and the surrounding environment. researchgate.net

Molecular Structure: The structure of the coronene derivative itself plays a crucial role. The number and position of carboxylic acid groups on the coronene core significantly influence the geometry of the resulting hydrogen-bonded networks. For instance, studies on various polycyclic aromatic hydrocarbons with carboxylic acid groups have shown that the strength of the binding enthalpy and Gibbs free energy of complex formation increases with the size of the PAH core. researchgate.net

Environmental Conditions: External factors such as the solvent, concentration, and temperature can dramatically alter the self-assembly process. researchgate.net

Solvent: The choice of solvent can influence which supramolecular structure is formed. For example, at a liquid-solid interface, the solvent can co-adsorb onto the surface and template the formation of specific network structures. nih.govrsc.org Different solvents can lead to different packing arrangements and network morphologies. acs.org

Concentration: The concentration of the this compound solution can affect the resulting self-assembled structure. At different concentrations, molecules may adopt different packing densities and arrangements on a surface. acs.org

Temperature: Thermal conditions can induce phase transitions in the self-assembled networks. In some systems, an increase in temperature can lead to a more ordered structure as the system anneals into a thermodynamically more stable state. acs.org

Two-Dimensional (2D) Self-Assembly at Interfaces

The ability of this compound and its derivatives to self-assemble at interfaces, particularly at the liquid-solid interface, has been a subject of intense research. These 2D assemblies form highly ordered structures with potential applications in nanotechnology, electronics, and sensor technology. rhhz.net

At the interface between a liquid and a solid substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG), this compound can form well-ordered monolayers. researchgate.net The molecules arrange themselves in specific patterns, driven by the interplay of hydrogen bonding between the carboxylic acid groups and π-π stacking between the coronene cores. The resulting supramolecular networks can exhibit various geometries, including hexagonal and Kagomé lattices. researchgate.netnih.gov

The formation of these networks is a dynamic process. For instance, scanning tunneling microscopy (STM) studies have revealed that the introduction of coronene can induce a structural transformation in a pre-existing molecular network, leading to the formation of a new, more stable host-guest structure. researchgate.net The stability of these networks is often enhanced by the collective effect of multiple non-covalent interactions. rsc.org

Table 1: Examples of 2D Supramolecular Networks Involving Coronene Derivatives

| Host Molecule(s) | Guest Molecule | Network Structure | Key Interactions |

| 1,3,5-benzenetricarboxylic acid (TMA) | Coronene | Hexagonal "flower" structure | Hydrogen bonding, van der Waals |

| 3,4',5-biphenyl tricarboxylic acid (H3BHTC) | Coronene | High-symmetry host-guest lattice | Hydrogen bonding |

| Pentacarboxylic acid ligands (H₅L1) | Coronene | Porous network | Hydrogen bonding |

| Azobenzene-carboxylic acid (H4DBBD) | Coronene | Kagomé network | Hydrogen bonding |

This table showcases the versatility of carboxylic acid-functionalized molecules in forming diverse 2D networks capable of hosting coronene.

The self-assembly of this compound can be guided by a template, which can be either the substrate itself or co-adsorbed molecules. This template-assisted self-assembly allows for greater control over the final structure of the supramolecular network. rsc.org

A fascinating aspect of the 2D supramolecular networks formed by this compound and its derivatives is their ability to act as hosts for other molecules, a phenomenon known as guest inclusion. rhhz.netacs.org The porous nature of many of these networks allows for the selective trapping of guest molecules within their cavities.

The selectivity of guest inclusion is often determined by a combination of factors, including:

Size and Shape Complementarity: The size and shape of the guest molecule must be compatible with the dimensions of the host cavity. rhhz.net For instance, a network with specific pore sizes might selectively adsorb coronene over larger or smaller molecules. nih.gov

Intermolecular Interactions: The interactions between the guest molecule and the host network, such as van der Waals forces or hydrogen bonding, play a crucial role in the stability of the host-guest complex. acs.org The inclusion of a guest molecule can sometimes lead to a more thermodynamically stable system. acs.org

Dynamic Network Reorganization: In some cases, the introduction of a guest molecule can induce a reorganization of the host network to better accommodate the guest. researchgate.net This dynamic behavior highlights the responsive nature of these supramolecular systems.

Studies have shown that coronene itself can act as a guest molecule, being selectively included in the porous networks formed by various carboxylic acid-functionalized molecules. nih.govresearchgate.netnih.gov This selective adsorption is a key feature that could be exploited for applications in separation technologies and the development of molecular sensors. rhhz.net

π-π Stacking Interactions in this compound Assemblies

π-π stacking is a primary driving force in the self-assembly of this compound. The highly conjugated aromatic structure allows for strong, attractive, non-covalent interactions between the planar coronene cores of adjacent molecules. These interactions, typically occurring at distances of 3.3 to 3.6 Å, are crucial for the formation of stable, extended supramolecular structures. researchgate.netrsc.org The presence of the carboxylic acid group can further influence these stacking arrangements through steric effects and by introducing complementary hydrogen-bonding interactions, leading to complex and well-defined assemblies. researchgate.net

Cofacial π-π stacking, where the planar coronene cores are arranged in a face-to-face manner, is a dominant motif that promotes the formation of one-dimensional (1D) structures. researchgate.net This arrangement maximizes the overlap of the π-orbitals, leading to strong intermolecular interactions. In donor-acceptor systems, such as the cocrystal formed between coronene and a perylene (B46583) diimide (PTCDI) derivative, molecules stack alternately in a 1:1 ratio. rsc.org This cofacial stacking is so favorable that it drives a strong tendency for one-dimensional self-assembly, resulting in the formation of microsized fibril cocrystals and arrays. researchgate.netrsc.org

The geometry of these stacks can vary. For instance, electrochemical oxidation of coronene can produce π-stacking columns of coronene cations arranged in a zigzag manner. researchgate.net In the coronene-PTCDI cocrystal, the molecules stack alternately along a single axis with perfect alignment of their condensed rings, forming a triclinic crystalline cell. rsc.orgrsc.org This precise, repeating arrangement highlights the directional and specific nature of cofacial π-π stacking in creating ordered 1D supramolecular polymers.

| Stacking System | Stacking Type | Interplanar Distance | Resulting Architecture | Reference(s) |

| Coronene-PTCDI | Alternating Donor-Acceptor | ~3.30 - 3.56 Å | 1D Microsized Fibril Cocrystals | researchgate.netrsc.orgrsc.org |

| Cationic Coronene | Zigzag Cationic Columns | Not Specified | 1D π-Stacking Columns | researchgate.net |

The intrinsic tendency of coronene derivatives to form 1D assemblies through π-π stacking can be harnessed to fabricate ordered nanostructures, such as nanofiber arrays. A common method to achieve this is through template-assisted self-assembly during physical vapor deposition techniques like thermal evaporation. rsc.org In this process, coronene molecules sublimate and then deposit onto a substrate, where they self-assemble into out-of-plane, one-dimensional nanostructures. rsc.org

The morphology, density, and dimensions of these nanofiber arrays can be precisely controlled by tuning experimental parameters. rsc.orgacs.org Key factors include the choice of substrate, the substrate temperature, and the deposition rate and thickness. rsc.orgacs.org For example, using different substrates such as indium tin oxide (ITO) or graphene oxide-coated ITO (GO/ITO) results in different surface energies, which in turn influences the nucleation and growth of the nanofibers. rsc.org This controlled fabrication allows for the creation of three-dimensional arrays of organic semiconductor nanofibers integrated onto electrodes, which are valuable for applications in bioelectronics. rsc.org

| Fabrication Method | Key Parameters | Resulting Structure | Application | Reference(s) |

| Thermal Evaporation | Substrate (ITO, GO/ITO), Deposition Thickness (e.g., 100-500 nm) | 3D Nanofiber (NF) Arrays | Bioelectronic Interfaces, Cell Capture | rsc.org |

| Template-free Self-Assembly | Crucible Temperature (120 °C), Deposition Rate (1 Å/s) | Out-of-plane Nanofiber Arrays (NFAs) | Organic Electrochemical Transistors | acs.org |

Host-Guest Chemistry involving this compound

Host-guest chemistry, a central concept in supramolecular science, involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. Due to its planar geometry, electronic properties, and defined size, coronene is an excellent and widely studied guest molecule. nih.gov Conversely, this compound molecules can self-assemble via hydrogen bonding and π-π stacking to form stable, porous two-dimensional networks that act as "hosts" for trapping other guest molecules.

Coronene derivatives serve as ideal scaffolds for the design and construction of complex, multifunctional supramolecular assemblies. acs.orgnih.gov The rigid coronene core provides a stable anchor, while functional groups attached to its periphery can engage in specific non-covalent interactions to build larger structures. acs.orgnih.gov A powerful strategy involves combining multiple interaction types, such as host-guest inclusion and π-stacking.

For example, a fluorescent supramolecular assembly was constructed using a β-cyclodextrin-modified hexabenzocoronene (a larger coronene derivative) as the host scaffold. acs.orgnih.gov This host was able to form an inclusion complex with an adamantane (B196018) guest molecule, demonstrating the "host" capability of the cyclodextrin (B1172386) units. acs.org Simultaneously, the coronene core of the same assembly could bind an anticancer drug, mitoxantrone, via π-π stacking interactions. nih.gov This hierarchical design, which leverages the coronene center as a structural and functional core, allows for the facile construction of sophisticated systems for applications like cell imaging and drug delivery. acs.orgnih.govacs.org The use of such supramolecular scaffolds provides a reliable method for controlling the assembly and positioning of functional molecular units. rsc.org

A key feature of host-guest systems is selectivity, where a host architecture shows a preference for binding specific guest molecules. acs.org In systems where coronene is the guest, its accommodation within a host network is highly dependent on the principle of complementarity, specifically the match between the size and shape of the coronene molecule and the host's cavities. nih.gov

Studies using scanning tunneling microscopy (STM) have provided detailed insights into this selectivity. For instance, when a polycyclic aromatic diimide (PAI1) self-assembles into a monolayer on a graphite surface, it forms a helicene-type structure with a distinct "bowl" shape. acs.orgresearchgate.net This bowl provides a specific groove that selectively immobilizes coronene molecules, an adsorption that is not observed on other, more planar PAI derivatives. nih.govacs.orgresearchgate.net Density functional theory (DFT) calculations confirm that the inclusion of coronene stabilizes the host assembly. nih.govacs.org

Similarly, host templates formed by different carboxylic acids exhibit selective adsorption of coronene. rsc.org In a network with multiple pore types, coronene molecules may preferentially occupy one type of cavity over another, guided by size matching. acs.org For example, in a network with cavities measuring ~1.3 nm and ~0.8 nm in diameter, coronene (diameter ~0.9 nm) was found to be entrapped only in the larger pores. This high degree of control over guest placement is fundamental to creating precisely ordered multicomponent nanostructures. acs.org

| Host System | Guest Molecule | Basis of Selectivity | Cavity/Groove Size | Reference(s) |

| Polycyclic Aromatic Diimide (PAI1) Monolayer | Coronene | Shape complementarity (bowl-shaped groove) | Not specified | nih.govacs.orgresearchgate.net |

| H5L1 Pentacarboxylic Acid Network | Coronene | Size complementarity | ~0.9 nm and ~1.5 nm | acs.org |

| Isophthalic Acid Derivative Network | Coronene | Size complementarity | ~1.3 nm |

Cocrystal Formation with this compound Components

Cocrystals are crystalline solids composed of at least two different molecular components held together in a stoichiometric ratio by non-covalent interactions. The formation of cocrystals with coronene or its derivatives is a powerful strategy for engineering materials with novel optical and electronic properties. rsc.org The process is driven by a combination of interactions, including π-π stacking, hydrogen bonding (often involving the carboxylic acid groups), and donor-acceptor interactions. rsc.orgresearchgate.net

A prominent example is the donor-acceptor single cocrystal formed between coronene (the donor) and N,N'-dicyclohexyl-perylene-3,4,9,10-tetracarboxylic diimide (PTCDI-C6, the acceptor). rsc.org The strong D-A and π-π interactions overcome the self-aggregation tendencies of the individual components, leading to a highly ordered structure with a 1:1 alternating arrangement of coronene and PTCDI molecules in a cofacial stack. rsc.orgrsc.org In this structure, the coronene molecule acts as both a spacer and an interlocker, stabilizing the untwisted, parallel alignment of the PTCDI planes. rsc.org

Coronene can also induce structural transformations in the self-assembly of other molecules, leading to the formation of complex, multicomponent cocrystal networks. researchgate.net For example, when coronene is introduced to a solution of biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC), it can regulate the assembly into a thermodynamically stable Kagomé network, a well-defined host-guest cocrystal structure. acs.orgnih.gov These findings demonstrate that this compound and related compounds are versatile components for the bottom-up construction of complex crystalline materials. rsc.org

Functionalization Strategies and Derivative Studies of Coronene 1 Carboxylic Acid

Regioselective Functionalization Approaches for Coronene-1-carboxylic Acid

Direct and regioselective functionalization of the coronene (B32277) core is a significant synthetic challenge due to the multiple reactive sites on the polycyclic aromatic hydrocarbon (PAH) framework. However, research on coronene derivatives demonstrates that controlling the position of substitution is achievable, providing pathways to precisely engineered molecules.

A notable example is the controllable bromination of coronene tetracarboxydiimide (CDI), a closely related derivative. By carefully managing reaction conditions, researchers have successfully synthesized mono-, di-, tri-, and tetra-brominated CDI products. nih.govacs.org These halogenated intermediates serve as versatile synthons, allowing for subsequent functionalization at specific locations on the coronene periphery through reactions like aromatic nucleophilic substitution and Sonogashira coupling. nih.govacs.org

Further demonstrating the feasibility of regioselective reactions, studies on a curved corannulene (B50411)–coronene hybrid nanographene have shown that electrophilic aromatic substitution reactions, including bromination and nitration, occur at specific, predictable positions. nih.gov Density Functional Theory (DFT) calculations indicated that the positions adjacent to the newly formed bonds between the planar coronene segment and the nonplanar corannulene segment were the most susceptible to electrophilic attack. nih.gov These findings on related scaffolds underscore the potential for developing highly selective functionalization strategies for this compound, where the carboxylic group itself could act as a directing group or be protected while other positions are modified.

Introduction of Diverse Functional Groups (e.g., imide, nitration, bromination, formylation, acylation)

Attaching various functional groups to the coronene framework is a key strategy for modulating its intrinsic properties.

Imide Functionalization: Imide groups are commonly introduced to enhance the electron-accepting properties of PAHs. While not starting from this compound, a common route involves the imidization of coronene octacarboxylic acid to form derivatives like coronene-5-diimide and coronene-6-diimide. acs.orgresearchgate.net Theoretical studies show that coronene-6-diimide is energetically preferred over other imide compounds, which aligns with its relative experimental abundance. acs.org

Nitration: The introduction of nitro groups onto the coronene core can be achieved through direct electrophilic nitration. In a notable study, coronenecarboxylic acid was successfully nitrated under vigorous conditions to produce pentanitrocoronenecarboxylic acid. jcsp.org.pk This demonstrates a direct multi-functionalization of the target acid. Similarly, cyanocoronene can be converted to cyanopentanitrocoronene. jcsp.org.pk More recent work on nanographene hybrids also shows that nitration can be performed regioselectively. nih.gov Nitro groups are particularly valuable as they can be subsequently reduced to amines for further derivatization. nih.gov

Bromination: As a key step toward versatile intermediates, bromination has been effectively controlled on the coronene core. The reaction of coronene tetracarboxydiimide (CDI) with N-bromosuccinimide (NBS) and a catalytic amount of iron(III) chloride or iron powder allows for the synthesis of CDI-tetrabromide in high yield. acs.org This tetra-brominated product can then undergo further reactions, such as nucleophilic aromatic substitution with phenols and thiophenols or palladium-catalyzed Sonogashira coupling with alkynes, to create a library of functional CDI derivatives. acs.org

Formylation and Acylation: Friedel-Crafts reactions can be employed to introduce carbonyl functionalities. The Vilsmeier-Haack reaction, using a formamide (B127407) and phosphorus oxychloride, has been used to install formyl groups on coronene-hybrids. nih.govdokumen.pub Likewise, Friedel-Crafts acylation allows for the attachment of acetyl groups, further expanding the chemical toolbox for modifying the coronene scaffold. nih.gov

Impact of Functionalization on Electronic Structure and Supramolecular Interactions

The addition of functional groups significantly alters the electronic landscape and intermolecular forces of coronene derivatives.

Electronic Structure: The introduction of electron-withdrawing groups, such as imides, has a profound effect on the electronic and optical properties of the coronene core. acs.orgacs.org Quantum chemical calculations reveal that imide functionalization leads to a bathochromic (red) shift in the material's absorption spectrum compared to pristine coronene. acs.orgresearchgate.nethaverford.edu This shift is a direct consequence of the narrowed electronic gap, and its magnitude depends on the position and orientation of the imide groups. acs.orgacs.org Furthermore, while hole transfer integrals are typically larger than electron transfer integrals in most coronene imides, coronene-tetraimide is an exception where the electron transfer integral is greater, suggesting its potential in n-type semiconductor applications. acs.org

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Finding |

| Coronene (Pristine) | -5.79 | -2.48 | 3.31 | Reference structure with high hole mobility. acs.org |

| Coronene-5-diimide | -6.44 | -3.39 | 3.05 | Imide groups lower HOMO/LUMO levels. acs.org |

| Coronene-6-diimide | -6.48 | -3.53 | 2.95 | Larger red-shift in absorption maxima. acs.org |

| Coronene-tetraimide | -7.02 | -4.24 | 2.78 | Electron transfer integral exceeds hole transfer integral. acs.org |

Table based on theoretical calculations from Sanyal et al. (2012). acs.orgacs.org Values are illustrative of the effects of imide functionalization.

Supramolecular Interactions: Functional groups, particularly those capable of hydrogen bonding like carboxylic acids, strongly influence the aggregation and self-assembly of coronene molecules. The presence of carboxyl and amine groups on a coronene monomer enhances the attractive component of the interaction energy in clusters. rsc.orgcsic.es This enhancement is attributed to a combination of weak induction, charge transfer effects, and stronger electrostatic contributions from the polar functional groups. rsc.orgcsic.es While the fundamental stacking motifs seen in pure coronene clusters are preserved, functionalization leads to an increase in the number of local energy minima, suggesting a more complex and tunable self-assembly landscape. rsc.orgcsic.es The strong π-π interactions inherent to the coronene core, combined with hydrogen bonding from the carboxylic acid group, can be harnessed to form stable, two-dimensional molecular templates and other ordered supramolecular structures. researchgate.net

Heteroatom Doping in Coronene Scaffolds and its Implications

Replacing carbon atoms within the coronene aromatic skeleton with heteroatoms like boron (B), nitrogen (N), or phosphorus (P) is a powerful strategy for fundamentally altering the material's properties. mdpi.comacs.orgmostlyphysics.net

Advanced Materials Applications of Coronene 1 Carboxylic Acid Systems

Organic Electronics and Optoelectronics

The development of organic semiconductors and photonic devices is a significant area of application for coronene-1-carboxylic acid and its derivatives. The inherent properties of the coronene (B32277) structure, such as its tendency for π-π stacking and charge delocalization, are foundational to its use in this field. The carboxylic acid functionalization provides a crucial tool for chemists and materials scientists to fine-tune these properties, control molecular organization, and integrate these molecules into functional devices.

Application in Organic Field-Effect Transistors (OFETs)

While specific studies focusing exclusively on this compound as the active semiconductor in Organic Field-Effect Transistors (OFETs) are not widely reported, the broader class of coronene derivatives is a subject of significant research interest for this application. researchgate.netresearchgate.net Theoretical studies suggest that pristine coronene is a p-type (hole-transporting) material, a property essential for the active layer in many OFETs. researchgate.net

The functionalization of the coronene core is a key strategy to modulate its charge transport characteristics. The carboxylic acid group in this compound can serve multiple roles. It can be used to anchor the molecule to dielectric surfaces like silicon oxide, a common component in transistor architectures. pnas.org This covalent attachment can lead to the formation of stable, well-ordered monolayers, which is critical for device performance. pnas.org Furthermore, the carboxylic acid is a synthetic precursor for creating esters, amides, or imides. This chemical versatility allows for the synthesis of new coronene-based materials with tailored solubility, processing characteristics, and electronic properties for improved OFET performance. researchgate.netacs.org For instance, studies on coronene nanofiber arrays in Organic Electrochemical Transistors (OECTs), a type of OFET, have utilized molecules with carboxylic acid groups to functionalize the surface and enable bio-sensing applications, highlighting the importance of this functional group in device fabrication. acs.org

Development for Organic Light-Emitting Diodes (OLEDs)

Coronene-based systems are actively explored for their potential in Organic Light-Emitting Diodes (OLEDs) due to their photophysical properties. researchgate.netmdpi.com The rigid, planar structure of the coronene core can lead to high fluorescence quantum yields, a desirable trait for emissive materials in OLEDs. Coronene-doped polymers have been investigated for use in blue light-emitting diodes. acs.org

This compound can be instrumental in the development of OLED materials. The carboxylic acid group can act as an anchor to attach the coronene chromophore to other molecules or polymer backbones, preventing aggregation that often quenches fluorescence in the solid state. This functional group also allows for the synthesis of derivatives with improved processability and film-forming properties, which are crucial for fabricating multilayer OLED devices. For example, coronene carboxylic acids can be converted into esters or imides to create liquid-crystalline materials that can self-assemble into highly ordered structures, potentially enhancing charge injection, transport, and light outcoupling efficiency in OLEDs. acs.org

Potential in Photodetectors and Lasers

The unique electronic and optical properties of coronene derivatives make them promising candidates for use in other optoelectronic devices like photodetectors and lasers. mdpi.com The strong light absorption and charge generation capabilities of the coronene core are key to its potential in photodetection. Research has shown that functionalized coronene derivatives can be used to create materials with tailored optoelectronic properties. mdpi.com The introduction of functional groups like carboxylic acids can influence the material's energy levels and its interaction with other components in a photodetector device.

The potential for coronene-based materials in laser applications is also under investigation. rsc.org Materials that exhibit high quantum yields and stable excited states are necessary for lasing, and the coronene framework is a promising starting point. The ability to functionalize the coronene core, for which this compound is a prime example, allows for the tuning of its emission properties and the incorporation of these molecules into host matrices suitable for solid-state laser applications.

Role as Charge Transport Materials

The capacity for efficient charge transport is fundamental to the performance of most organic electronic devices, and it is a key area of investigation for coronene-based systems. The extended π-conjugation of the coronene core in this compound facilitates the delocalization of electrons, allowing for the movement of charge carriers (holes or electrons) across molecular assemblies. The strong tendency of these planar molecules to form ordered π-π stacks further enhances this transport.

Theoretical studies have provided significant insight into the charge transport properties of coronene and its derivatives. Pristine coronene is predicted to be a p-type semiconductor, with hole mobility calculated to be significantly higher than electron mobility. researchgate.netacs.org However, functionalization dramatically alters these properties. The introduction of electron-withdrawing groups, which can be synthesized from coronene carboxylic acids, can enhance electron transport. researchgate.netacs.org For example, theoretical calculations on coronene-tetraimide, which can be conceptually derived from a coronene tetracarboxylic acid, show that the electron transfer integral can become greater than the hole transfer integral, suggesting a shift from p-type to n-type behavior. acs.org This tunability is crucial for designing materials for specific roles within a device, such as hole-transport layers, electron-transport layers, or even ambipolar materials for single-layer transistors.

| Compound/System | Carrier Type | Calculated Mobility (cm²/V·s) | Key Finding |

|---|---|---|---|

| Pristine Coronene Crystal | Hole | ~15x higher than electron mobility | Demonstrates inherent p-type character. researchgate.netacs.org |

| Coronene-HAT(CN)6 Complex | Hole | 5.6 × 10⁻³ | A p-type organic semiconductor complex. researchgate.net |

| Coronene-tetraimide | Electron | Transfer integral greater than hole transfer integral | Functionalization can induce n-type behavior. acs.org |

Energy Storage Materials

Beyond electronics, the redox properties of the coronene core make it a candidate for applications in energy storage technologies. The ability of the large aromatic system to reversibly accept and donate electrons is the basis for its use as an active material in batteries.

Cathode Materials for Advanced Battery Technologies (e.g., Potassium-ion Batteries)

Recent research has identified pristine coronene as a promising high-voltage cathode material for potassium-ion batteries (KIBs). arxiv.orgrsc.orgchemrxiv.org KIBs are an emerging energy storage technology considered a potential low-cost alternative to lithium-ion batteries. In these systems, coronene functions as an anion-insertion cathode, where it reversibly incorporates anions from the electrolyte during the charging process. arxiv.org

Studies on coronene have demonstrated that it can operate at a high voltage of approximately 4.1 V and deliver a reversible capacity. arxiv.orgrsc.orgchemrxiv.org This performance sets a new benchmark for organic cathode materials. arxiv.org Although these initial studies were conducted on the parent hydrocarbon, this compound represents a logical next step for materials development. The carboxylic acid group could provide several advantages:

Improved Electrode Integrity: The -COOH group can act as a binding agent to the current collector, enhancing the mechanical stability and adhesion of the electrode during repeated charge-discharge cycles.

Modified Redox Potential: The electronic nature of the carboxylic acid group could modulate the redox potential of the coronene core, allowing for fine-tuning of the battery's output voltage.

Enhanced Electrolyte Interaction: The polar functional group may improve the interaction with the electrolyte, potentially influencing ion transport kinetics.

| Parameter | Value |

|---|---|

| Average Voltage | ~4.1 V |

| Charging Voltage Plateau | ~4.2 V |

| Discharging Voltage Plateau | ~4.0 V |

| Reversible Capacity (at C/20 rate) | ~63% of theoretical |

Sensing Applications

The unique photophysical and electrochemical properties of the coronene core, stemming from its extended π-conjugated system, make it a molecule of interest for the development of advanced sensing platforms. The presence of the carboxylic acid group provides a versatile handle for tuning solubility, directing self-assembly, and enabling specific interactions with target analytes.

The intrinsic fluorescence of the coronene moiety is central to its application in sensor design. While derivatives of coronene are often employed, the fundamental principles rely on the modulation of coronene's fluorescence emission in response to an external stimulus or the presence of a specific analyte.

Detailed research has explored the use of water-soluble coronene derivatives, specifically coronenediimides, in creating supramolecular turn-on fluorogenic sensors. nih.gov These systems leverage the self-assembly of the coronene-based molecules into nanoparticles in aqueous media. In their aggregated state, the fluorescence is often quenched. However, upon interaction with a target analyte, disaggregation or a change in the supramolecular structure can occur, leading to a significant increase in fluorescence intensity—a "turn-on" response. nih.gov

A key design strategy involves functionalizing the coronene core to enhance its solubility in relevant media and to introduce specific recognition sites. For instance, coronenediimides bearing hydrophilic peripheral groups have been synthesized for sensing applications in water. nih.gov These molecules can form nanoparticles that show a remarkable turn-on fluorescent response to nitroaromatic explosives like trinitrotoluene (TNT) and trinitrobenzene (TNB) in water. nih.gov The interaction with the analyte disrupts the non-fluorescent aggregated state, "lighting up" the sensor.

The design of these sensors often involves a host-guest chemistry approach. The functional groups on the coronene periphery can act as hosts for specific guest molecules. For example, piperazine (B1678402) groups on the periphery of coronene compounds can interact with cucurbiturils, a family of macrocyclic host molecules. This interaction can lead to a neat increase in fluorescence, demonstrating how host-guest complexation can be used to modulate the sensor's output. nih.gov

Table 1: Fluorescent Sensing with Coronene Derivatives This table summarizes the application of a water-soluble coronene derivative in fluorescent sensing.

| Sensor Compound | Target Analyte | Solvent | Sensing Mechanism | Fluorescence Change |

| Water-soluble Coronenediimide | Trinitrobenzene (TNB) | Water | Analyte-induced change in aggregation | Ratiometric increase at 632 nm |

| Water-soluble Coronenediimide | Trinitrotoluene (TNT) | Water | Analyte-induced change in aggregation | Ratiometric increase at 595 nm |

The coronene molecule, known for its planarity and graphitic structure, can be used to develop highly sensitive electrochemical sensors. Although often considered electro-inactive in its native form, coronene can be converted into a redox-active molecule when adsorbed onto graphitic carbon nanomaterials. nih.gov This forms the basis for its use in electrocatalysis and sensing.

A notable application is in the electrocatalytic reduction of hydrogen peroxide (H₂O₂). When coronene is self-assembled on materials like graphitized mesoporous carbon (GMC) and subjected to a preconditioning potential, it forms a redox-active system (Cor-Redox). nih.govacs.org This system exhibits a highly symmetrical, surface-confined redox peak and can efficiently catalyze the reduction of H₂O₂, making it a promising candidate for H₂O₂ sensors. nih.govacs.org The success of this electrochemical reaction is highly dependent on the graphitic structure of the substrate, which facilitates the necessary π-π interactions. acs.org

Furthermore, coronene's ability to self-assemble into well-defined nanostructures has been harnessed to create sophisticated biosensors. Organic electrochemical transistors (OECTs) have been fabricated using self-assembled coronene nanofiber arrays. nih.gov In one such device, coronene was deposited via thermal evaporation to form nanofiber arrays, which were then coated with 1-pyrenebutyric acid (PBA) through π-π stacking interactions. The carboxylic acid groups of the PBA provide anchor points for bio-recognition elements, such as antibodies, enabling the specific capture and detection of circulating tumor cells (CTCs). nih.gov The coronene nanofibers create a 3D architecture that enhances cell capture efficiency, and the OECT provides sensitive electrical transduction of the binding event. nih.gov

Table 2: Electrochemical Sensing Based on Coronene Systems This table highlights key parameters of electrochemical sensors developed using coronene.

| Sensor Platform | Analyte | Key Mechanism | Substrate/Electrode |

| Coronene-modified electrode | Hydrogen Peroxide (H₂O₂) | Electrocatalytic reduction by Cor-Redox species | Graphitized Mesoporous Carbon (GMC) |

| Coronene Nanofiber OECT | Circulating Tumor Cells (MCF-7) | Immuno-capture on functionalized nanofibers | Indium Tin Oxide (ITO) |

Role in Two-Dimensional Materials Research and Nanotechnology

This compound and its parent molecule, coronene, serve as invaluable tools in the fields of two-dimensional (2D) materials and nanotechnology. Their defined molecular structure provides a bottom-up approach to building complex architectures and a simplified model for understanding the properties of extended carbon lattices like graphene.

One of the most innovative applications of coronene functionalized with carboxylic acids is in the proposed construction of molecular quasicrystals. Quasicrystals are materials that possess long-range order but lack the translational periodicity of conventional crystals. While all known examples are metal alloys, researchers have proposed a design for a 2D molecular quasicrystal using coronene derivatives as the fundamental building blocks.